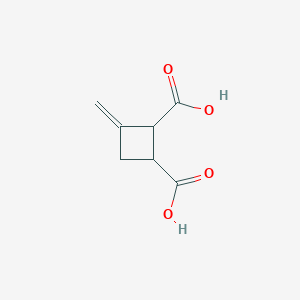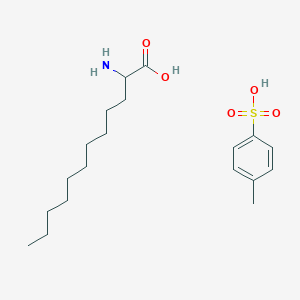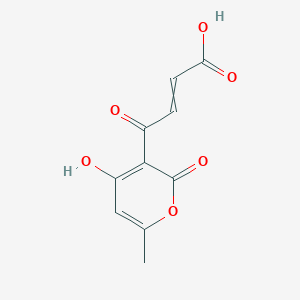
3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate is a chemical compound known for its unique structure and properties. It is a member of the polyether family, characterized by multiple ether linkages within its molecular structure. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate typically involves the reaction of 3,6,9,12,15,18-Hexaoxahexacosan-1-ol with prop-2-enoic acid (acrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-enoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and simpler ethers.
Substitution: Generation of substituted ethers and esters.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a stabilizer for active ingredients.
Industry: Applied in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate involves its interaction with molecular targets through its ether linkages and prop-2-enoate group. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Similar polyether structure with hydroxyl groups.
3,6,9,12,15,18-Hexaoxaicosane: Another polyether with a similar backbone but different functional groups.
3,6,9,12,15,18-Hexaoxadotriacontan-1-ol: A longer polyether chain with similar properties.
Uniqueness
3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate is unique due to its specific combination of ether linkages and the prop-2-enoate group, which imparts distinct reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
91598-45-7 |
|---|---|
Molekularformel |
C23H44O8 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C23H44O8/c1-3-5-6-7-8-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-22-31-23(24)4-2/h4H,2-3,5-22H2,1H3 |
InChI-Schlüssel |
FWANMWWVYSZGBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCOCCOCCOCCOCCOCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


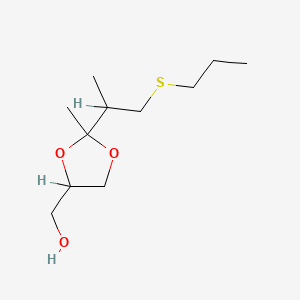
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)

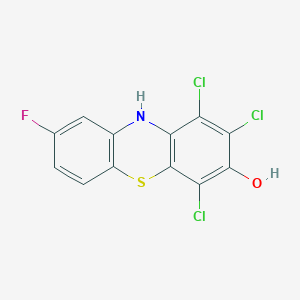
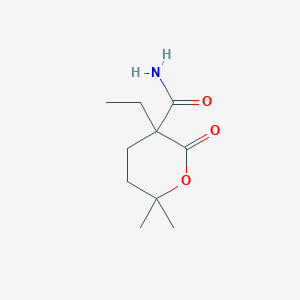

![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
